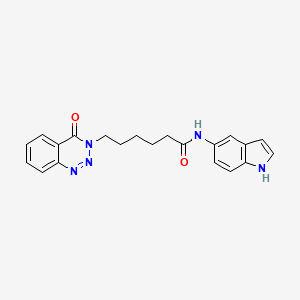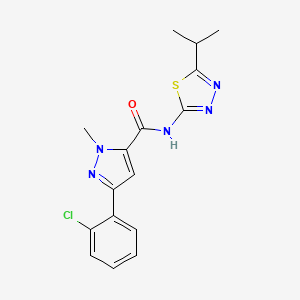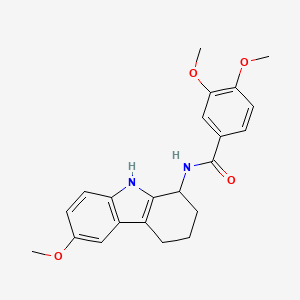![molecular formula C23H24N4O2 B11008087 {3-[(4,6-Dimethylpyrimidin-2-yl)amino]phenyl}(2-phenylmorpholin-4-yl)methanone](/img/structure/B11008087.png)
{3-[(4,6-Dimethylpyrimidin-2-yl)amino]phenyl}(2-phenylmorpholin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4,6-Dimethylpyrimidin-2-yl)amino]phenyl}(2-phenylmorpholin-4-yl)methanone: N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenylmorpholin-4-yl)acetamide , belongs to the imidazole-containing class of compounds. Imidazole is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, and histamine .
Preparation Methods
Synthetic Routes::
Condensation Reaction:
- While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
- Optimization of reaction conditions, purification steps, and scalability considerations are essential for efficient production.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of imidazole-based derivatives.
Reduction: Reduction reactions could yield corresponding amines or other reduced forms.
Substitution: Substitution reactions at the phenyl or morpholine rings are possible.
Acid Catalysts: Used in the initial condensation step.
Hydrogenation Catalysts: For reduction reactions.
Halogenating Agents: For substitution reactions.
- The primary product is the target compound itself, which exhibits interesting pharmacological properties.
Scientific Research Applications
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Chemistry: Serves as a building block for designing novel compounds.
Biology: May interact with biological targets, influencing cellular processes.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other imidazole-containing compounds.
Similar Compounds: Explore related structures, such as 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid .
Properties
Molecular Formula |
C23H24N4O2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[3-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl]-(2-phenylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C23H24N4O2/c1-16-13-17(2)25-23(24-16)26-20-10-6-9-19(14-20)22(28)27-11-12-29-21(15-27)18-7-4-3-5-8-18/h3-10,13-14,21H,11-12,15H2,1-2H3,(H,24,25,26) |
InChI Key |
DVKTYAIRLSGIJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)N3CCOC(C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11008004.png)


![2-(Thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11008027.png)
![2-[2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL}oxy)propanamido]propanoic acid](/img/structure/B11008031.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11008037.png)
![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-valine](/img/structure/B11008040.png)
![N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11008055.png)

![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}propanamide](/img/structure/B11008072.png)
![N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-4-carboxamide](/img/structure/B11008077.png)
![ethyl 4-[(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methylhex-4-enoyl]piperazine-1-carboxylate](/img/structure/B11008079.png)

![N-[1H-1,3-Benzimidazol-2-YL(phenyl)methyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11008096.png)
